Rupatadine trihydrochloride

Descripción general

Descripción

Rupatadine trihydrochloride is a second-generation antihistamine and platelet-activating factor antagonist. It is primarily used for the treatment of allergic rhinitis and chronic urticaria. This compound is known for its dual action, blocking both histamine H1 receptors and platelet-activating factor receptors, which makes it effective in reducing allergic symptoms such as itching, sneezing, and nasal congestion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rupatadine is synthesized through a phase transfer catalyzed N-alkylation of Desloratadine in a biphasic solvent system using aqueous alkali. The reaction involves the use of a compound with a leaving group such as -OH, -OTs, -OMs, -OAc, -OAr, -Br, -Cl, or -I, and Desloratadine at temperatures up to 50°C. The product is then converted to Rupatadine fumarate by reacting it in a ketonic solvent with an alcoholic solution of fumaric acid .

Industrial Production Methods: In industrial settings, Rupatadine is prepared by reducing a specific compound using sodium borohydride and boron trifluoride diethyl etherate. The reaction is followed by hydrolysis and alkalization, and the product is extracted using an organic solvent. The extracted organic phase is washed with sodium acetate buffer solution to remove impurities. The final product, Rupatadine, is obtained as a crystalline solid through refining a mixed solution of ethyl acetate and normal hexane .

Análisis De Reacciones Químicas

Step 2: Formation of Trihydrochloride Salt

Rupatadine free base is treated with HCl gas in a non-aqueous solvent to yield the trihydrochloride salt :

| Reaction Conditions | Details |

|---|---|

| Solvent | Diethyl ether or ethyl acetate |

| HCl Source | Anhydrous HCl gas |

| Temperature | 0–25°C |

| Crystallization | Induced by cooling to 0°C |

| Purity | ≥99% (HPLC) |

Degradation Under Acidic Conditions

Rupatadine trihydrochloride undergoes hydrolysis in strongly acidic media (pH < 2), forming desloratadine and 3-(hydroxymethyl)-5-methylpyridine as primary degradation products :

Stability Data :

| Condition | Degradation Rate | Major Impurities |

|---|---|---|

| 0.1N HCl, 60°C, 24h | 8–12% | Desloratadine (5–7%), dimeric byproducts (2–3%) |

| pH 1.2 buffer, 40°C, 1m | 3–5% | None detected |

Oxidative Degradation

Exposure to peroxides or light induces oxidation at the pyridine and piperidine rings, forming N-oxide derivatives .

Phase-Transfer Catalysis Optimization

Comparative studies highlight the efficiency of TBAB over other catalysts :

| Catalyst | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Tetrabutyl ammonium bromide | 3.5 | 82 | 99.2 |

| Triethyl benzyl ammonium chloride | 5.0 | 75 | 98.5 |

| PEG-600 | 6.0 | 68 | 97.8 |

Impurity Profile

Critical impurities identified during synthesis include:

Purification Methods

-

Chromatography : Silica gel column chromatography (acetone/hexane) reduces dimer content from 5% to <0.1% .

-

Recrystallization : Ethanol/water system achieves ≥99.5% purity for the trihydrochloride salt .

Stability in Formulations

This compound remains stable in solid oral dosage forms (tablets) under accelerated conditions (40°C/75% RH) for 6 months, with ≤1% total impurities .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Rupatadine exhibits a high affinity for the H1 receptor, which mediates allergic responses. It effectively inhibits histamine-induced contractions in various animal models, demonstrating its potency compared to other antihistamines like loratadine and fexofenadine . Additionally, rupatadine's ability to antagonize PAF contributes to its anti-inflammatory effects, making it particularly effective in managing allergic reactions.

Key Mechanisms of Action

- Histamine H1 Receptor Antagonism : Rupatadine blocks the effects of histamine, alleviating symptoms such as nasal congestion, sneezing, and itching.

- Platelet-Activating Factor Antagonism : By inhibiting PAF, rupatadine reduces vascular permeability and inflammation associated with allergic responses .

Clinical Applications

Rupatadine is indicated for:

- Seasonal Allergic Rhinitis (SAR) : Effective in relieving nasal and ocular symptoms associated with seasonal allergies.

- Perennial Allergic Rhinitis (PAR) : Provides symptomatic relief for patients with year-round allergies.

- Chronic Urticaria : Demonstrated efficacy in reducing the severity and frequency of urticaria symptoms.

Efficacy in Clinical Studies

Numerous randomized controlled trials have assessed the efficacy of rupatadine:

- Allergic Rhinitis : In studies comparing rupatadine with other antihistamines, it has shown comparable efficacy to cetirizine and ebastine in relieving symptoms. For instance, a study found that patients receiving rupatadine experienced a significant reduction in total symptom scores compared to placebo .

- Chronic Urticaria : Clinical trials indicate that rupatadine significantly reduces pruritus severity and the number of wheals. A notable study reported a reduction in serum IgE levels by 15.3% after 28 days of treatment .

Safety Profile

Rupatadine is generally well tolerated. Common side effects include headache and mild sedation, but these are less frequent compared to first-generation antihistamines. The drug's non-sedating nature makes it suitable for long-term use in patients over two years old .

Comparative Efficacy Table

| Condition | Rupatadine Efficacy | Comparison with Other Antihistamines |

|---|---|---|

| Seasonal Allergic Rhinitis | Significant symptom relief | Comparable to cetirizine and ebastine |

| Perennial Allergic Rhinitis | Superior to placebo | At least as effective as loratadine |

| Chronic Urticaria | Significant reduction in symptoms | More effective than levocetirizine |

Case Studies

-

Case Study on Allergic Rhinitis :

- A double-blind study involving 300 participants demonstrated that those treated with rupatadine reported a 33% reduction in mean daily total symptom scores compared to placebo after two weeks.

- Case Study on Chronic Urticaria :

Mecanismo De Acción

Rupatadine trihydrochloride exerts its effects by blocking histamine H1 receptors and platelet-activating factor receptors. During an allergic response, mast cells release histamine and other substances that act on H1 receptors, causing symptoms such as nasal blockage, rhinorrhea, itching, and swelling. Platelet-activating factor is produced from phospholipids cleaved by phospholipase A2 and contributes to vascular leakage. By blocking both receptors, Rupatadine prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .

Comparación Con Compuestos Similares

Desloratadine: Another second-generation antihistamine with similar H1 receptor antagonist activity.

Loratadine: A second-generation antihistamine used to treat allergies.

Fexofenadine: A second-generation antihistamine known for its non-sedating properties.

Uniqueness: Rupatadine trihydrochloride is unique due to its dual action as both a histamine H1 receptor antagonist and a platelet-activating factor antagonist. This dual action enhances its efficacy in treating allergic symptoms compared to other antihistamines that only target H1 receptors .

Actividad Biológica

Rupatadine trihydrochloride is a second-generation antihistamine and platelet-activating factor (PAF) antagonist, primarily used for the treatment of allergic rhinitis and chronic idiopathic urticaria. This article delves into its biological activity, mechanisms of action, pharmacokinetics, efficacy in clinical settings, and comparative studies with other antihistamines.

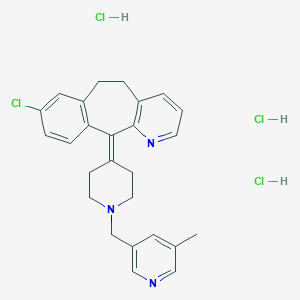

Chemical Structure and Properties

Rupatadine is chemically described as 8-chloro-11-(1-[(5-methyl-3-pyridyl)methyl]-4-piperidyliden)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin. Its molecular formula is C26H26ClN3, with a melting point ranging from 58 to 61 °C. The compound exhibits a high degree of protein binding (98-99%) and is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 .

Rupatadine functions through dual mechanisms:

- Histamine H1 Receptor Antagonism : It selectively blocks peripheral H1 receptors, which are responsible for mediating allergic symptoms such as nasal congestion, rhinorrhea, and itching.

- PAF Receptor Antagonism : By inhibiting PAF receptors, rupatadine reduces vascular leakage and inflammation associated with allergic responses .

Antihistaminergic Activity

Rupatadine has demonstrated strong antihistaminergic effects in various preclinical models. For instance, it showed a competitive inhibition of histamine-induced contractions in the guinea pig ileum at nanomolar concentrations. The dissociation constants (Ki) for rupatadine were noted to be lower than those for other antihistamines like loratadine and terfenadine .

Anti-inflammatory Effects

In addition to its antihistaminergic properties, rupatadine exhibits anti-inflammatory effects by inhibiting mast cell degranulation and the release of pro-inflammatory cytokines such as TNF-alpha . This activity has been confirmed through both in vitro and in vivo studies across multiple species including humans.

Clinical Efficacy

Numerous randomized controlled trials have assessed the efficacy of rupatadine in treating allergic conditions:

- Allergic Rhinitis : In a study comparing rupatadine (10 mg) with placebo and ebastine (10 mg), results indicated that rupatadine significantly reduced total symptom scores by 33% compared to placebo (p = 0.005). It was particularly effective in alleviating sneezing and rhinorrhea .

- Chronic Idiopathic Urticaria (CIU) : A multicenter study involving 333 patients showed that both 10 mg and 20 mg doses of rupatadine resulted in significant reductions in mean pruritus scores (MPS) by 57.5% and 63.3%, respectively, compared to placebo . The overall efficacy score was significantly higher than that of levocetirizine after four weeks of treatment.

Comparative Studies

A comparative analysis between rupatadine and other antihistamines highlights its superior efficacy:

Safety Profile

Rupatadine has been noted for its favorable safety profile, with a low incidence of sedation compared to first-generation antihistamines. Adverse effects are generally mild and transient, including headache and fatigue. Long-term studies indicate that it remains safe for extended use over periods exceeding one year .

Propiedades

IUPAC Name |

13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3.3ClH/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;;;/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFOTHHRVVHLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166109 | |

| Record name | Rupatadine trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156611-76-6 | |

| Record name | Rupatadine trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156611766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rupatadine trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUPATADINE TRIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G61C8NZY2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.